

Butyl sorbate spectral data (IR, GC-MS)

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Compound of Interest

Compound Name:	Butyl sorbate
CAS No.:	7367-78-4
Cat. No.:	B1277391

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An In-depth Technical Guide to the Spectral Analysis of **Butyl Sorbate** (IR, GC-MS)

This guide provides a comprehensive overview of the infrared (IR) and gas chromatography-mass spectrometry (GC-MS) spectral data for **butyl sorbate**. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require detailed information on the characterization of this compound. The document includes tabulated spectral data, detailed experimental protocols, and workflow diagrams to facilitate understanding and replication of the analytical methods.

Butyl Sorbate: An Overview

Butyl sorbate (butyl (2E,4E)-hexa-2,4-dienoate) is an organic compound commonly used as a flavoring agent. Accurate analytical characterization is crucial for quality control and regulatory purposes. This guide focuses on two key analytical techniques for its identification and characterization: Infrared (IR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Infrared (IR) Spectral Data

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **butyl sorbate** exhibits characteristic absorption bands corresponding to its ester and conjugated alkene functionalities.

Table 1: Major Infrared Absorption Bands for **Butyl Sorbate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960	Strong	C-H stretch (alkane)
~1720	Strong	C=O stretch (ester)
~1640	Medium	C=C stretch (conjugated alkene)
~1460	Medium	C-H bend (alkane)
~1260	Strong	C-O stretch (ester)
~1180	Strong	C-O stretch (ester)
~1000	Medium	=C-H bend (alkene)

Note: The peak positions are approximate and based on typical spectra for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Data

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify individual components of a mixture. For a pure compound like **butyl sorbate**, GC-MS provides a characteristic retention time and a mass spectrum that reveals its molecular weight and fragmentation pattern.

Table 2: Key Mass Spectral Data for **Butyl Sorbate**

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment Ion
41	74.70	[C ₃ H ₅] ⁺
67	89.50	[C ₅ H ₇] ⁺
95	99.99	[C ₆ H ₇ O] ⁺
112	41.80	[M - C ₄ H ₈ O] ⁺
168	(not prominent)	[M] ⁺ (Molecular Ion)

Experimental Protocols

The following sections detail the methodologies for acquiring the IR and GC-MS data for **butyl sorbate**.

Infrared (IR) Spectroscopy Protocol

This protocol is for the analysis of neat (undiluted) liquid **butyl sorbate** using a Fourier Transform Infrared (FTIR) spectrometer with a capillary cell.

Materials and Equipment:

- Fourier Transform Infrared (FTIR) Spectrometer
- Demountable capillary cell with IR-transparent windows (e.g., NaCl or KBr)
- **Butyl sorbate** sample
- Pipette or syringe
- Solvent for cleaning (e.g., isopropanol)
- Lens tissue

Procedure:

- Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry nitrogen or air to minimize atmospheric water and carbon dioxide interference.
- Background Spectrum: Acquire a background spectrum with an empty, clean capillary cell in the sample holder. This will be subtracted from the sample spectrum to remove any instrument and atmospheric absorptions.
- Sample Preparation:
 - Disassemble the capillary cell and ensure the salt plates are clean and dry.
 - Using a pipette or syringe, apply a small drop of neat **butyl sorbate** to the center of one salt plate.
 - Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film.
 - Assemble the cell holder around the salt plates.
- Sample Analysis:
 - Place the prepared capillary cell into the sample holder of the FTIR spectrometer.
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Cleaning:
 - Disassemble the capillary cell and clean the salt plates thoroughly with a suitable solvent (e.g., isopropanol) and lens tissue.
 - Store the salt plates in a desiccator to prevent fogging from atmospheric moisture.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines the analysis of **butyl sorbate** using a standard capillary GC-MS system.

Materials and Equipment:

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
- Capillary GC column (e.g., 5% phenyl-methylpolysiloxane)
- Helium carrier gas (high purity)
- **Butyl sorbate** sample
- Solvent for dilution (e.g., hexane or ethyl acetate)
- Autosampler vials with caps
- Microsyringe

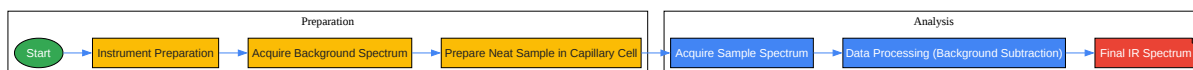
Procedure:

- Sample Preparation: Prepare a dilute solution of **butyl sorbate** (e.g., 100 ppm) in a suitable volatile solvent like hexane or ethyl acetate. Transfer the solution to an autosampler vial.
- GC-MS System Setup:
 - Injector: Set the injector temperature to 250 °C. Use a split injection mode with a split ratio of, for example, 50:1 to prevent column overloading.
 - GC Oven Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase the temperature at a rate of 10 °C/minute to 250 °C.
 - Final hold: Hold at 250 °C for 5 minutes.

- Carrier Gas: Use helium at a constant flow rate of 1 mL/minute.
- Mass Spectrometer:
 - Ionization mode: Electron Ionization (EI) at 70 eV.
 - Ion source temperature: 230 °C.
 - Quadrupole temperature: 150 °C.
 - Scan range: m/z 40-400.
- Analysis:
 - Inject 1 µL of the prepared sample into the GC-MS system.
 - The data system will acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
- Data Analysis:
 - Identify the peak corresponding to **butyl sorbate** in the TIC based on its retention time.
 - Extract the mass spectrum for that peak.
 - Compare the acquired mass spectrum with a reference library (e.g., NIST) to confirm the identity of the compound.
 - Analyze the fragmentation pattern to ensure it is consistent with the structure of **butyl sorbate**.

Visualizations

The following diagrams illustrate the experimental workflows for the IR and GC-MS analyses.



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Caption: Experimental workflow for FTIR analysis of **butyl sorbate**.



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Caption: Experimental workflow for GC-MS analysis of **butyl sorbate**.

- To cite this document: BenchChem. [Butyl sorbate spectral data (IR, GC-MS)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1277391/docs#butyl-sorbate-spectral-data-ir-gc-ms\]](https://www.benchchem.com/product/b1277391/docs#butyl-sorbate-spectral-data-ir-gc-ms)

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